N-(carbamothioylamino)-2-(phenylformamido)acetamide
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Overview
Description
N-(carbamothioylamino)-2-(phenylformamido)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of both carbamothioyl and phenylformamido groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(carbamothioylamino)-2-(phenylformamido)acetamide typically involves the reaction of appropriate amines with acylating agents under controlled conditions. One common method involves the use of catalytic acetic acid and esters such as ethyl acetate or butyl acetate as the acyl source . The reaction is carried out at temperatures ranging from 80–120°C, resulting in high yields of the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as electrosynthesis. This technique is gaining popularity due to its sustainability and ability to produce amides in high yields . The process involves the use of electrochemical cells to drive the reaction, making it a greener alternative to traditional synthetic methods.
Chemical Reactions Analysis
Types of Reactions
N-(carbamothioylamino)-2-(phenylformamido)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acetamides, depending on the substituents introduced.
Scientific Research Applications
N-(carbamothioylamino)-2-(phenylformamido)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(carbamothioylamino)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with similar structural features but lacking the carbamothioyl and phenylformamido groups.
N-(4-carbamothioylamino)phenylacetamide: Another related compound with a similar structure but different functional groups.
Uniqueness
N-(carbamothioylamino)-2-(phenylformamido)acetamide is unique due to its combination of carbamothioyl and phenylformamido groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-carbamothioylhydrazinyl)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c11-10(17)14-13-8(15)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,13,15)(H3,11,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKOLUZNUPPPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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